Antitumor agent-107

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

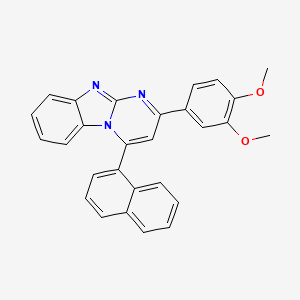

C28H21N3O2 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-4-naphthalen-1-ylpyrimido[1,2-a]benzimidazole |

InChI |

InChI=1S/C28H21N3O2/c1-32-26-15-14-19(16-27(26)33-2)23-17-25(21-11-7-9-18-8-3-4-10-20(18)21)31-24-13-6-5-12-22(24)29-28(31)30-23/h3-17H,1-2H3 |

InChI Key |

LICXBSVIODZCBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=NC4=CC=CC=C4N3C(=C2)C5=CC=CC6=CC=CC=C65)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Antitumor Agent-107

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor agent-107 is a potent, novel antimicrotubule agent that has demonstrated significant efficacy against a broad spectrum of solid tumors, including ovarian, breast, and lung cancers.[1][2] Its primary mechanism of action involves interference with the normal function of microtubules, which are critical components of the cellular cytoskeleton.[3][4] By promoting the assembly of microtubules from tubulin dimers and stabilizing them against depolymerization, this compound effectively inhibits the dynamic reorganization of the microtubule network essential for mitosis and other vital cellular functions.[5] This disruption leads to a prolonged arrest of the cell cycle at the G2/M phase, ultimately culminating in apoptotic cell death through the activation of multiple signaling pathways. This document provides a comprehensive overview of the agent's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and workflows.

Core Mechanism of Action: Microtubule Stabilization

The fundamental mechanism of this compound revolves around its ability to kinetically stabilize microtubules. In a healthy cell, microtubules exist in a state of dynamic equilibrium, continuously undergoing phases of polymerization (growth) and depolymerization (shortening). This process, known as dynamic instability, is crucial for the formation of the mitotic spindle, which segregates chromosomes during cell division.

This compound binds specifically to the β-tubulin subunit of the tubulin heterodimers within the microtubule polymer. This binding event promotes the polymerization of tubulin and, critically, protects the microtubule from disassembly. The result is the formation of exceptionally stable, non-functional microtubule bundles and abnormal arrays throughout the cell cycle.

The suppression of microtubule dynamics prevents the formation of a functional metaphase spindle configuration. Consequently, chromosomes cannot be properly segregated, leading to a prolonged activation of the mitotic checkpoint and arresting the cell cycle at the G2/M phase. This sustained mitotic block is a primary trigger for the subsequent induction of apoptosis.

References

- 1. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paclitaxel - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

In-depth Technical Guide to the Synthesis of Antitumor Agent-107: A Review of Publicly Available Information

A definitive, publicly available synthesis protocol for a singular entity known as "Antitumor agent-107" remains elusive despite extensive investigation. The designation "-107" has been applied to several distinct investigational antitumor agents, each with a unique structure and mechanism of action. The synthesis of these compounds is considered proprietary information by the developing entities and is not detailed in publicly accessible scientific literature or patents.

This guide summarizes the available information on the most prominent agents designated with "-107" and explains the general synthetic strategies for their respective classes of compounds. Due to the confidential nature of pharmaceutical research and development for drugs in clinical trials, specific experimental protocols, quantitative data (e.g., reaction yields, purity), and detailed signaling pathways directly related to the synthesis of these specific agents are not available in the public domain.

Identified "Antitumor Agents-107"

Initial research identified several distinct therapeutic candidates referred to with the "-107" suffix:

-

SOT-107: A combination of the protein transferrin and the diphtheria toxin, indicating its synthesis would involve protein engineering and bioconjugation rather than traditional organic chemistry.

-

AbGn-107: An antibody-drug conjugate (ADC). The production of ADCs involves the separate synthesis of a monoclonal antibody and a cytotoxic drug, followed by their chemical linkage.

-

DSP107: A fusion protein composed of the extracellular domains of SIRPα and 4-1BBL. Its production relies on recombinant DNA technology and protein expression systems.

-

AUR107: A small molecule inhibitor of the p300/CBP histone acetyltransferases. As a small molecule, its synthesis would follow the principles of medicinal organic chemistry.

Of these, AUR107, being a small molecule, is the most likely candidate for which a detailed chemical synthesis could be documented in the manner requested. However, a thorough search of the patent and scientific literature did not yield a specific synthesis protocol for a compound explicitly identified as AUR107.

General Synthesis Strategies for Classes of Antitumor Agents

While specific details for the "-107" agents are not public, the following sections outline the general methodologies for the synthesis of the classes of compounds to which they belong.

Small Molecule Inhibitors (Exemplified by the Class of AUR107)

AUR107 is identified as an oral, dual inhibitor of the CREB-binding protein (CBP) and p300. The synthesis of novel small molecule inhibitors like those in this class typically involves a multi-step process.

Experimental Workflow for Small Molecule Inhibitor Synthesis:

Caption: General workflow for small molecule drug discovery and development.

Key Experimental Protocols in Small Molecule Synthesis:

-

Reaction Setup: Reactions are typically carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of sensitive reagents and intermediates.

-

Reagent Addition: Liquid reagents are added via syringe, while solid reagents are often added under a positive pressure of inert gas.

-

Temperature Control: Reactions are heated using heating mantles or oil baths and cooled using ice-water or dry ice-acetone baths to maintain precise temperature control.

-

Reaction Monitoring: The progress of a reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Extraction: Upon completion, the reaction mixture is typically quenched (e.g., with water or a saturated aqueous solution) and the product is extracted into an organic solvent. The organic layers are then combined, washed, dried, and concentrated.

-

Purification: Crude products are purified using techniques like flash column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final compound are confirmed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.

Quantitative Data Presentation:

While specific data for AUR107 is unavailable, synthetic data for a hypothetical small molecule inhibitor is presented below for illustrative purposes.

| Step | Reaction | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

| 1 | Suzuki Coupling | Aryl-Br, Boronic Acid | Toluene/H₂O | 100 | 12 | 85 | >95% |

| 2 | Amide Coupling | Carboxylic Acid, Amine | DMF | 25 | 6 | 92 | >98% |

| 3 | Cyclization | Di-functional Intermediate | Acetonitrile | 80 | 24 | 78 | >97% |

| 4 | Final Purification | Crude Final Product | - | - | - | 95 | >99.5% |

Antibody-Drug Conjugates (ADCs) (Exemplified by the Class of AbGn-107)

The synthesis of an ADC like AbGn-107 is a multi-stage process that combines biotechnology and chemistry.

Experimental Workflow for ADC Synthesis:

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Key Experimental Protocols in ADC Synthesis:

-

Monoclonal Antibody Production: The antibody is produced using recombinant DNA technology in mammalian cell lines (e.g., CHO cells) and purified using chromatography techniques.

-

Payload and Linker Synthesis: The cytotoxic drug and the linker molecule are synthesized using multi-step organic chemistry.

-

Conjugation: The linker is attached to the payload, and this construct is then conjugated to the antibody. This can be done through various methods, such as targeting cysteine or lysine residues on the antibody.

-

Purification: The resulting ADC is purified to remove unconjugated antibodies, linkers, and payloads.

-

Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

Fusion Proteins (Exemplified by the Class of DSP107)

The synthesis of a fusion protein like DSP107 is a biotechnological process.

Experimental Workflow for Fusion Protein Synthesis:

Caption: General workflow for the production of a recombinant fusion protein.

Key Experimental Protocols in Fusion Protein Synthesis:

-

Gene Synthesis and Cloning: The DNA sequence encoding the fusion protein is synthesized and cloned into an expression vector.

-

Expression: The expression vector is introduced into a suitable host cell line (e.g., mammalian, bacterial, or yeast) for protein production.

-

Purification: The fusion protein is purified from the cell culture using chromatography methods.

-

Characterization: The final product is characterized to confirm its identity, purity, and biological activity.

Conclusion

The synthesis of any "this compound" is a complex, multi-step process that is highly dependent on the molecular nature of the agent. While detailed, specific protocols for the named investigational drugs are not publicly available due to their proprietary status, this guide outlines the general principles and workflows for the synthesis of the classes of compounds to which they belong. The provided diagrams and descriptions of experimental protocols offer a foundational understanding of the methodologies employed in the development of modern antitumor agents. For detailed information on the synthesis of a specific, publicly documented antitumor agent, a new inquiry would be required.

The Discovery and Development of Antitumor Agent-107: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-107, identified as compound 5h in seminal research, is a novel pyrimido[1,2-a]benzimidazole derivative demonstrating significant potential as an anticancer therapeutic. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this promising agent. It exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines, with particularly noteworthy efficacy against leukemia. The primary mechanism of action has been identified as the inhibition of Bone Marrow Kinase on X-chromosome (BMX), a non-receptor tyrosine kinase implicated in cancer cell survival and proliferation. This document summarizes the available quantitative data, outlines key experimental protocols, and visualizes the core signaling pathways and experimental workflows. Currently, this compound is in the preclinical stage of development, with no publicly available data from in vivo animal studies or human clinical trials.

Introduction

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. The pyrimido[1,2-a]benzimidazole scaffold has emerged as a promising pharmacophore due to its diverse biological activities. This compound (compound 5h) is a 2,4-diaryl-substituted derivative of this class that has shown exceptional antitumor properties in preclinical studies. Its potent activity against leukemia cell lines, with GI50 values in the sub-micromolar range, positions it as a strong candidate for further development.

Quantitative Data

The in vitro cytotoxic activity of this compound (compound 5h) has been evaluated against a panel of human cancer cell lines. The following tables summarize the available quantitative data.

Table 1: In Vitro Cytotoxicity of this compound (Compound 5h) Against a Panel of Human Cancer Cell Lines

| Cancer Type | Cell Line | GI50 (μM) |

| Leukemia | CCRF-CEM | 0.32 |

| Leukemia | HL-60(TB) | 0.45 |

| Leukemia | K-562 | 0.88 |

| Leukemia | MOLT-4 | 0.56 |

| Leukemia | RPMI-8226 | 1.34 |

| Leukemia | SR | 0.35 |

| Leukemia Subpanel Mean | 0.65 | |

| Non-Small Cell Lung Cancer | A549/ATCC | 2.88 |

| Non-Small Cell Lung Cancer | EKVX | 1.23 |

| Non-Small Cell Lung Cancer | HOP-62 | 3.45 |

| Non-Small Cell Lung Cancer | HOP-92 | 2.11 |

| Non-Small Cell Lung Cancer | NCI-H226 | 4.56 |

| Non-Small Cell Lung Cancer | NCI-H23 | 2.99 |

| Non-Small Cell Lung Cancer | NCI-H322M | 3.12 |

| Non-Small Cell Lung Cancer | NCI-H460 | 1.98 |

| Non-Small Cell Lung Cancer | NCI-H522 | 2.54 |

| Colon Cancer | COLO 205 | 2.15 |

| Colon Cancer | HCT-116 | 1.89 |

| Colon Cancer | HCT-15 | 3.01 |

| Colon Cancer | HT29 | 2.56 |

| Colon Cancer | KM12 | 2.87 |

| Colon Cancer | SW-620 | 2.33 |

| CNS Cancer | SF-268 | 3.11 |

| CNS Cancer | SF-295 | 2.98 |

| CNS Cancer | SF-539 | 3.54 |

| CNS Cancer | SNB-19 | 4.12 |

| CNS Cancer | SNB-75 | 3.88 |

| CNS Cancer | U251 | 3.21 |

| Melanoma | LOX IMVI | 4.32 |

| Melanoma | MALME-3M | 3.99 |

| Melanoma | M14 | 5.12 |

| Melanoma | SK-MEL-2 | 4.87 |

| Melanoma | SK-MEL-28 | 6.23 |

| Melanoma | SK-MEL-5 | 5.54 |

| Melanoma | UACC-257 | 4.98 |

| Melanoma | UACC-62 | 4.11 |

| Ovarian Cancer | IGROV1 | 2.87 |

| Ovarian Cancer | OVCAR-3 | 3.12 |

| Ovarian Cancer | OVCAR-4 | 3.54 |

| Ovarian Cancer | OVCAR-5 | 3.98 |

| Ovarian Cancer | OVCAR-8 | 3.22 |

| Ovarian Cancer | NCI/ADR-RES | 4.56 |

| Ovarian Cancer | SK-OV-3 | 3.89 |

| Renal Cancer | 786-0 | 5.12 |

| Renal Cancer | A498 | 4.88 |

| Renal Cancer | ACHN | 6.34 |

| Renal Cancer | CAKI-1 | 5.98 |

| Renal Cancer | RXF 393 | 7.11 |

| Renal Cancer | SN12C | 6.54 |

| Renal Cancer | TK-10 | 8.23 |

| Renal Cancer | UO-31 | 9.43 |

| Prostate Cancer | PC-3 | 4.56 |

| Prostate Cancer | DU-145 | 5.12 |

| Breast Cancer | MCF7 | 3.99 |

| Breast Cancer | MDA-MB-231/ATCC | 4.32 |

| Breast Cancer | HS 578T | 5.01 |

| Breast Cancer | BT-549 | 4.87 |

| Breast Cancer | T-47D | 4.12 |

| Breast Cancer | MDA-MB-468 | 4.55 |

Data extracted from the NCI-60 screen of compound 5h, as reported in the literature.

Table 2: Kinase Inhibition Profile of this compound (Compound 5h)

| Kinase Target | IC50 (μM) |

| BMX | 0.81 |

This data highlights the potent and specific inhibition of BMX kinase by compound 5h.

Experimental Protocols

The following sections detail the methodologies for key experiments in the discovery and characterization of this compound.

Synthesis of this compound (Compound 5h)

The synthesis of 2,4-diaryl-pyrimido[1,2-a]benzimidazoles, including compound 5h, is achieved through a multi-step process. While the full detailed protocol from the primary literature is not publicly available, a general synthetic scheme can be outlined.

Caption: General synthetic workflow for this compound.

Protocol:

-

Chalcone Synthesis: The synthesis typically begins with the Claisen-Schmidt condensation of an appropriate substituted acetophenone and a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone intermediate.

-

Cyclocondensation Reaction: The purified chalcone is then reacted with 2-aminobenzimidazole in a suitable solvent (e.g., ethanol, DMF) often in the presence of a catalyst (e.g., an acid or a base) and heated under reflux. This cyclocondensation reaction forms the pyrimido[1,2-a]benzimidazole core.

-

Purification: The final product, this compound (compound 5h), is isolated and purified using standard techniques such as recrystallization or column chromatography.

In Vitro Anticancer Activity Screening (NCI-60 Protocol)

The primary evaluation of the cytotoxic potential of this compound was conducted using the National Cancer Institute's 60 human tumor cell line screen.

Caption: NCI-60 cell line screening experimental workflow.

Protocol:

-

Cell Culture: The 60 different human cancer cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.

-

Compound Incubation: After a 24-hour pre-incubation period, the cells are treated with this compound at five different concentrations (typically ranging from 10 nM to 100 µM) for 48 hours.

-

Cell Viability Assay: The Sulforhodamine B (SRB) assay is used to determine cell viability. Cells are fixed with trichloroacetic acid, stained with SRB dye, and the absorbance is measured at 515 nm.

-

Data Analysis: The GI50 (Growth Inhibition of 50%) values are calculated from the dose-response curves for each cell line.

Kinase Inhibition Assay

To determine the specific kinase target of this compound, a kinase profiling assay was performed.

Protocol:

-

Kinase Panel: A broad panel of human kinases (e.g., 338 kinases) is used for the initial screening.

-

Assay Principle: The assay typically measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. This can be quantified using various methods, such as luminescence-based assays (e.g., Kinase-Glo®).

-

Procedure: The kinase, its specific substrate, ATP, and this compound (at a fixed concentration for initial screening or varying concentrations for IC50 determination) are incubated together.

-

Signal Detection: After the reaction, a detection reagent is added to measure the remaining ATP or the amount of ADP produced. The signal is inversely proportional to the kinase activity.

-

IC50 Determination: For the identified target kinase (BMX), a dose-response curve is generated to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Mechanism of Action: BMX Kinase Inhibition

The primary molecular target of this compound is Bone Marrow Kinase on X-chromosome (BMX), a non-receptor tyrosine kinase belonging to the Tec family. BMX is a critical component of several signaling pathways that promote cell survival and proliferation and is often overexpressed in various cancers.

The BMX Signaling Pathway

BMX is activated by various upstream signals, including growth factor receptors and cytokine receptors. Once activated, BMX phosphorylates and activates several downstream effector proteins, leading to the activation of pro-survival pathways such as the PI3K/AKT and STAT3 pathways. A key anti-apoptotic function of BMX is the direct phosphorylation and inactivation of the pro-apoptotic protein BAK.

Caption: BMX signaling pathway and the inhibitory action of this compound.

By inhibiting BMX kinase, this compound effectively blocks these pro-survival signals. The inhibition of BMX prevents the inactivation of BAK, thereby promoting apoptosis in cancer cells. Furthermore, the downregulation of the AKT/mTOR and STAT3 pathways contributes to the overall antitumor effect by reducing cell proliferation and survival.

Development Status and Future Directions

This compound is currently in the preclinical phase of development. The potent in vitro activity, particularly against leukemia, and the well-defined mechanism of action make it a highly attractive candidate for further investigation.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models of leukemia and other cancers.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

-

Lead optimization: Synthesizing and evaluating analogs of this compound to potentially improve its potency, selectivity, and pharmacokinetic properties.

-

Combination therapies: Investigating the synergistic effects of this compound with other established anticancer drugs.

The development of potent and selective BMX kinase inhibitors like this compound represents a promising therapeutic strategy for the treatment of various malignancies. Continued research and development are warranted to translate these promising preclinical findings into clinical applications.

Pharmacokinetics of Antitumor Agent-107: A Preclinical Technical Guide

Disclaimer: Antitumor agent-107 is a hypothetical compound presented for illustrative purposes. The data, protocols, and pathways described herein are representative examples based on typical preclinical development programs for novel small molecule inhibitors and do not correspond to an existing therapeutic agent.

Introduction

This compound is a novel, orally bioavailable small molecule designed as a potent and selective inhibitor of the constitutively active tyrosine kinase associated with the oncogenic fusion protein Bcr-Abl. This fusion protein is a key driver in certain hematological malignancies. By targeting the ATP-binding site of the Bcr-Abl kinase, this compound aims to block downstream signaling pathways, primarily the Ras-Raf-MEK-ERK pathway, thereby inhibiting cell proliferation and inducing apoptosis in malignant cells. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties to support further development.

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in preclinical rodent models to establish its behavior in vivo. These studies are fundamental for determining a safe and efficacious dosing regimen for subsequent studies.

Quantitative Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of this compound determined in male BALB/c mice following a single oral (PO) and intravenous (IV) administration.

| Parameter | Symbol | Value (PO, 25 mg/kg) | Value (IV, 5 mg/kg) | Unit |

| Peak Plasma Concentration | Cmax | 3.1 | 8.5 | µg/mL |

| Time to Peak Concentration | Tmax | 1.5 | 0.08 | hours |

| Area Under the Curve (0-inf) | AUCinf | 20.4 | 5.8 | µg·h/mL |

| Elimination Half-Life | t1/2 | 7.2 | 6.9 | hours |

| Volume of Distribution | Vd | - | 2.9 | L/kg |

| Clearance | CL | - | 0.86 | L/h/kg |

| Oral Bioavailability | F | 68 | - | % |

| Plasma Protein Binding | 99.2 | 99.2 | % |

Experimental Protocol: Murine Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in BALB/c mice following oral and intravenous administration.

-

Animal Model: Male BALB/c mice (n=18 per route), aged 8-10 weeks, were acclimated for at least 3-5 days before the experiment.[1]

-

Drug Formulation: For oral administration, this compound was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. For intravenous administration, the agent was dissolved in 5% DMSO, 40% PEG300, and 55% saline.

-

Administration: A single dose of 25 mg/kg was administered via oral gavage for the PO group. A single dose of 5 mg/kg was administered via tail vein injection for the IV group.

-

Sample Collection: Blood samples (approx. 50 µL) were collected via the tail vein at predefined time points: 0.08, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration.[2] Samples were collected into EDTA-coated tubes.

-

Sample Processing: Plasma was separated by centrifugation at 2,000 x g for 10 minutes at 4°C and stored at -80°C until bioanalysis.[2]

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

In Vitro Metabolism

To understand the metabolic fate of this compound, in vitro assays using liver-derived systems were conducted. These studies help predict in vivo clearance and potential drug-drug interactions.

Metabolic Stability Data

The metabolic stability of this compound was assessed in liver microsomes and hepatocytes from different species to evaluate potential inter-species differences in metabolism.

| System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t1/2) (minutes) |

| Liver Microsomes | Mouse | 85.4 | 22.7 |

| Liver Microsomes | Rat | 72.1 | 26.9 |

| Liver Microsomes | Human | 45.3 | 42.8 |

| Hepatocytes | Mouse | 110.2 | 18.5 |

| Hepatocytes | Human | 58.9 | 35.1 |

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of this compound in mouse and human liver microsomes.

-

Materials: Pooled liver microsomes (mouse, human), NADPH regenerating system, phosphate buffer (pH 7.4), this compound stock solution (1 mM in DMSO), positive control (e.g., Testosterone).

-

Incubation Preparation: The incubation mixture contained liver microsomes (0.5 mg/mL protein concentration) and this compound (final concentration 1 µM) in phosphate buffer. The final DMSO concentration was kept below 0.1%.

-

Reaction Initiation: Reactions were pre-incubated at 37°C for 5 minutes. The metabolic reaction was initiated by adding a pre-warmed NADPH regenerating system.

-

Sample Collection: Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot was terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Samples were centrifuged to precipitate protein, and the supernatant was collected for analysis.

-

Quantification: The remaining concentration of this compound was quantified by LC-MS/MS.

-

Data Analysis: The half-life (t1/2) was determined from the slope of the natural logarithm of the remaining parent drug versus time. Intrinsic clearance was calculated from the half-life.

Mechanism of Action: Bcr-Abl Signaling Pathway

This compound is designed to inhibit the Bcr-Abl tyrosine kinase, a key driver of oncogenesis in certain leukemias. The diagram below illustrates the simplified signaling cascade initiated by Bcr-Abl and the point of inhibition by this compound. Inhibition of this pathway blocks downstream signals that promote cell growth and survival.

References

In-Depth Technical Guide: Antitumor Agent-107 (TR-107)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Antitumor agent-107, also known as TR-107 or HY-149896, is a potent and selective small-molecule activator of the human mitochondrial caseinolytic protease P (ClpP). Its chemical formula is C₂₈H₂₁N₃O₂ with a molecular weight of 431.5 g/mol . The systematic IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-4-(naphthalen-1-yl)pyrimido[1,2-a]benzimidazole.[1] TR-107 has demonstrated significant antitumor activity, particularly in triple-negative breast cancer (TNBC) and colorectal cancer models, by inducing mitochondrial dysfunction.

Chemical Structure:

| Identifier | Value |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-4-(naphthalen-1-yl)pyrimido[1,2-a]benzimidazole |

| Molecular Formula | C₂₈H₂₁N₃O₂ |

| Molecular Weight | 431.5 g/mol |

| Synonyms | TR-107, HY-149896, NSC830655 |

| PubChem CID | 168475916 |

Mechanism of Action and Signaling Pathway

TR-107 functions as a novel activator of the mitochondrial protease ClpP. In its natural state, ClpP forms a complex with the AAA+ ATPase ClpX, which is responsible for recognizing, unfolding, and feeding substrate proteins into the ClpP proteolytic chamber for degradation. This process is crucial for mitochondrial protein quality control.

TR-107 binds to ClpP, inducing a conformational change that decouples it from ClpX and leads to the indiscriminate degradation of mitochondrial proteins. This unregulated proteolysis disrupts essential mitochondrial functions, including oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle. The downstream effects include a reduction in the levels of key mitochondrial proteins such as ClpX, mitochondrial transcription factor A (TFAM), and elongation factor Tu (TUFM), leading to impaired mitochondrial respiration, cell cycle arrest, and ultimately, cancer cell death.

Diagram 1. Signaling pathway of this compound (TR-107).

Quantitative Biological Data

TR-107 exhibits potent cytotoxic activity against a range of cancer cell lines, with IC₅₀ values in the low nanomolar range.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| SUM159 | Triple-Negative Breast Cancer | 12 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 23 |

| DLD-1 | Colorectal Cancer (CMS1) | ~19 (average for CMS1) |

| LoVo | Colorectal Cancer (CMS1) | ~19 (average for CMS1) |

| LS1034 | Colorectal Cancer (CMS2) | ~29 (average for CMS2) |

| NCI-H508 | Colorectal Cancer (CMS2) | ~29 (average for CMS2) |

| HT29 | Colorectal Cancer (CMS3) | ~128 (average for CMS3) |

| LS 174T | Colorectal Cancer (CMS3) | ~128 (average for CMS3) |

| HCT116 | Colorectal Cancer (CMS4) | ~32 (average for CMS4) |

| RKO | Colorectal Cancer (CMS4) | ~32 (average for CMS4) |

| NIH3T3 | Normal Mouse Fibroblast | 137 |

Experimental Protocols

Chemical Synthesis

The synthesis of TR-107 has been described in the patent literature by Madera Therapeutics, LLC. The specific details can be found in patent WO 2020/176654 A1, example 65.[1] While the full text of the patent's experimental section is not publicly available in all databases, the general synthesis of the pyrimido[1,2-a]benzimidazole scaffold involves a multi-step process. A generalized synthetic workflow is depicted below.

Diagram 2. Generalized synthetic workflow for the pyrimido[1,2-a]benzimidazole core.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from studies on TR-107's effect on colorectal cancer cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of TR-107 (e.g., from 1 nM to 10 µM) or vehicle control (0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Luminescence Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the luminescence values to the vehicle-treated control wells.

-

Plot the normalized values against the logarithm of the TR-107 concentration.

-

Calculate the IC₅₀ values using a non-linear regression model (e.g., log(inhibitor) vs. response with variable slope).

-

Cell Proliferation Assay (Coulter Counter)

-

Cell Seeding: Plate cells in 6-well plates at an appropriate density.

-

Treatment: After allowing cells to adhere, treat with various concentrations of TR-107 (e.g., 10 nM, 50 nM, 1 µM) or vehicle control.

-

Incubation and Cell Counting:

-

At specified time points (e.g., 24, 48, and 72 hours), detach the cells using trypsin.

-

Resuspend the cells in a known volume of culture medium.

-

Quantify the total cell number using a Z-Series Coulter Counter.

-

-

Data Analysis: Plot the cell counts over time for each treatment condition to assess the effect on proliferation.

Mitochondrial Respiration Analysis (Seahorse XF Analyzer)

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treatment: Treat the cells with TR-107 or vehicle control for a specified duration (e.g., 12 hours).

-

Assay Preparation:

-

One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.

-

Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).

-

-

Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the measurement protocol to obtain the oxygen consumption rate (OCR).

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production-linked respiration, and maximal respiration.

Diagram 3. A typical experimental workflow for the evaluation of this compound.

References

Unveiling the Target of Antitumor Agent TR-107: A Technical Guide to a Novel ClpP Activator

For Immediate Release

This technical guide provides an in-depth analysis of the target identification and mechanism of action of the novel antitumor agent, TR-107. Developed for researchers, scientists, and professionals in drug development, this document details the experimental methodologies and quantitative data that pinpoint the mitochondrial protease Caseinolytic Peptidase P (ClpP) as the direct target of TR-107. The agent exhibits potent, ClpP-dependent anticancer activity, primarily through the hyperactivation of this protease, leading to the degradation of mitochondrial proteins, impairment of oxidative phosphorylation, and ultimately, cancer cell death.

Executive Summary

TR-107 is a small-molecule activator of the human mitochondrial protease ClpP.[1][2][3] This guide outlines the comprehensive experimental strategy employed to identify and validate ClpP as the direct molecular target of TR-107. The methodologies covered include target validation in cancer cell lines, in vitro enzymatic assays, direct binding assays, and cellular thermal shift assays. The accumulated data demonstrates that TR-107 binds to and allosterically activates ClpP, leading to a cytotoxic cascade within cancer cells. This targeted activation of mitochondrial proteolysis represents a promising therapeutic strategy for various malignancies, including triple-negative breast cancer and colorectal cancer.[4][5]

Target Identification and Validation

The primary target of TR-107 was identified as the mitochondrial caseinolytic protease P (ClpP). This was determined through a series of experiments demonstrating that the cytotoxic effects of TR-107 are contingent on the presence and activity of ClpP.

ClpP-Dependent Cancer Cell Growth Inhibition

The anti-proliferative activity of TR-107 was evaluated in various cancer cell lines. The compound demonstrated potent, low nanomolar efficacy in inhibiting the growth of triple-negative breast cancer (TNBC) and colorectal cancer cells. Crucially, the growth-inhibitory effects were significantly diminished in ClpP knockdown or knockout cancer cells, providing strong evidence that ClpP is essential for the anticancer activity of TR-107.

| Cell Line | Cancer Type | TR-107 IC₅₀ (nM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~10 | |

| SUM159 | Triple-Negative Breast Cancer | ~10 | |

| DLD-1 | Colorectal Cancer | ~50 | |

| LoVo | Colorectal Cancer | ~50 | |

| HT29 | Colorectal Cancer | ~50 | |

| HCT116 | Colorectal Cancer | ~50 |

Table 1: In Vitro Efficacy of TR-107 in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC₅₀) values for TR-107 highlight its potent anti-proliferative effects across different cancer types.

Direct Activation of ClpP Proteolytic Activity

In vitro enzymatic assays confirmed that TR-107 directly activates the proteolytic function of recombinant human ClpP. The compound was shown to increase the degradation of both a fluorogenic peptide substrate and the unstructured protein β-casein in a dose-dependent manner.

| Compound | ClpP Activation EC₅₀ (µM) | Reference |

| TR-107 | ~0.2 | |

| ONC201 | ~1.25 |

Table 2: Potency of TR-107 in Activating ClpP. The half-maximal effective concentration (EC₅₀) for ClpP activation demonstrates that TR-107 is a more potent activator than the related compound ONC201.

Mechanism of Action: Hyperactivation of Mitochondrial Proteolysis

TR-107 functions by binding to ClpP and inducing a conformational change that leads to its uncontrolled activation. This hyperactivation disrupts the normal regulatory function of ClpP, resulting in the degradation of essential mitochondrial proteins.

Signaling Pathway of TR-107-Mediated ClpP Activation

Figure 1: TR-107 Signaling Pathway. This diagram illustrates the mechanism by which TR-107 activates ClpP, leading to mitochondrial dysfunction and cell death.

The binding of TR-107 to a hydrophobic pocket on the N-terminal region of ClpP displaces the regulatory ClpX subunit. This event triggers a conformational change in the ClpP complex, converting it from a tightly regulated peptidase into a hyperactive protease that indiscriminately degrades proteins within the mitochondrial matrix. This leads to the depletion of crucial proteins involved in oxidative phosphorylation (OXPHOS), mitochondrial DNA transcription and translation, and the tricarboxylic acid (TCA) cycle. The resulting mitochondrial dysfunction ultimately triggers cancer cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and characterize the interaction between TR-107 and ClpP.

General Experimental Workflow for Target Identification

Figure 2: Experimental Workflow. This flowchart outlines the logical progression of experiments to identify and validate the target of TR-107.

ClpP Protease Activity Assay

This assay measures the ability of TR-107 to activate the proteolytic activity of recombinant human ClpP.

Materials:

-

Recombinant human ClpP protein

-

Fluorogenic peptide substrate (e.g., Ac-WLA-AMC)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

TR-107 compound dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of TR-107 in assay buffer.

-

In a 96-well plate, add recombinant ClpP to each well.

-

Add the TR-107 dilutions to the respective wells. Include a DMSO vehicle control.

-

Pre-incubate the enzyme and compound mixture for a specified time (e.g., 60 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence kinetics at an excitation wavelength of 350 nm and an emission wavelength of 460 nm over a set period.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence signal over time).

-

Plot the reaction rate against the TR-107 concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the direct binding of TR-107 to ClpP and to determine the binding affinity (Kᴅ).

Materials:

-

Biacore instrument (e.g., Biacore X100)

-

CM5 sensor chip

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Recombinant human ClpP protein

-

Running Buffer (e.g., 25 mM sodium phosphate, pH 7.5, 200 mM KCl, 0.05% Tween-20, and 0.004% DMSO)

-

TR-107 compound dissolved in DMSO

Procedure:

-

Immobilize recombinant ClpP onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a concentration series of TR-107 in running buffer.

-

Inject the TR-107 solutions over the ClpP-immobilized surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation of TR-107.

-

After each injection, regenerate the sensor surface if necessary.

-

Analyze the binding data by plotting the steady-state response against the TR-107 concentration and fitting to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (Kᴅ).

| Parameter | Value | Reference |

| Binding Affinity (Kᴅ) | ~100 nM |

Table 3: Binding Affinity of TR-107 for ClpP. The dissociation constant (Kᴅ) indicates a strong binding interaction between TR-107 and ClpP.

Immunoblotting for Mitochondrial Protein Degradation

This protocol is used to assess the downstream effects of ClpP activation by measuring the levels of specific mitochondrial proteins in TR-107-treated cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

TR-107 compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies against mitochondrial proteins (e.g., TFAM, TUFM, OXPHOS subunits) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cancer cells to a desired confluency.

-

Treat the cells with various concentrations of TR-107 or DMSO vehicle for a specified time course (e.g., 24, 48, 72 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target mitochondrial proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Conclusion

The comprehensive data presented in this guide unequivocally identifies the mitochondrial protease ClpP as the direct molecular target of the antitumor agent TR-107. The compound's potent and selective activation of ClpP leads to the degradation of essential mitochondrial proteins, resulting in impaired oxidative phosphorylation and cancer cell death. The detailed experimental protocols provided herein offer a robust framework for the further investigation of ClpP activators as a novel class of anticancer therapeutics. The promising preclinical data for TR-107 warrants its continued development and evaluation in clinical settings.

References

- 1. Characterization of TR‐107, a novel chemical activator of the human mitochondrial protease ClpP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Characterization of TR-107, a novel chemical activator of the human mitochondrial protease ClpP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

In Vitro Efficacy and Mechanism of Action of Antitumor Agent-107: A Technical Guide

This document provides a comprehensive overview of the preclinical in vitro evaluation of Antitumor agent-107, a novel compound under investigation for its therapeutic potential in oncology. The following sections detail the experimental protocols, present key quantitative data, and illustrate the agent's proposed mechanism of action through its effects on cell viability, apoptosis, cell cycle progression, and intracellular signaling pathways.

Assessment of Cytotoxicity

The primary evaluation of this compound involved determining its cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was established using a colorimetric MTT assay.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Cancer cell lines (A549, MCF-7, and HeLa) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Cells were treated with this compound at various concentrations (ranging from 0.1 µM to 100 µM) for 48 hours. A vehicle control (0.1% DMSO) was included.

-

MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined using non-linear regression analysis from the dose-response curves.

Data: IC50 Values of this compound

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.3 |

| HeLa | Cervical Carcinoma | 18.9 ± 2.1 |

Induction of Apoptosis

To determine if the observed cytotoxicity was due to the induction of programmed cell death, an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay was performed and analyzed via flow cytometry.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: A549 cells were seeded in 6-well plates and treated with this compound at its IC50 concentration (15.2 µM) for 24 hours.

-

Cell Harvesting: Cells were harvested by trypsinization, washed twice with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: 100 µL of the cell suspension was transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of PI were added.

-

Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Binding Buffer was added to each tube, and the samples were analyzed by flow cytometry within one hour.

Data: Apoptosis in A549 Cells

| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control | 95.1 ± 1.5 | 2.8 ± 0.4 | 2.1 ± 0.3 |

| Agent-107 (15.2 µM) | 40.3 ± 3.1 | 35.8 ± 2.9 | 23.9 ± 2.5 |

Visualization: Apoptosis Detection Workflow

Cell Cycle Analysis

The effect of this compound on cell cycle progression was investigated to understand its antiproliferative mechanism. A549 cells were analyzed by flow cytometry after PI staining.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: A549 cells were treated with this compound (15.2 µM) for 24 hours.

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and resuspended in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: The cell suspension was incubated for 30 minutes at 37°C in the dark.

-

Analysis: The DNA content was analyzed using a flow cytometer, and the cell cycle distribution was quantified.

Data: Cell Cycle Distribution in A549 Cells

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 60.5 ± 2.5 | 25.1 ± 1.8 | 14.4 ± 1.2 |

| Agent-107 (15.2 µM) | 25.3 ± 2.1 | 15.2 ± 1.5 | 59.5 ± 3.0 |

Visualization: Cell Cycle Analysis Workflow

Mechanism of Action: PI3K/Akt Signaling Pathway

To elucidate the molecular mechanism underlying its effects, the impact of this compound on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, was examined via Western Blot.

Experimental Protocol: Western Blotting

-

Protein Extraction: A549 cells treated with Agent-107 (15.2 µM) for 24 hours were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (30 µg) were separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk for 1 hour and then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and β-actin.

-

Secondary Antibody and Detection: The membrane was washed and incubated with an HRP-conjugated secondary antibody. The protein bands were visualized using an ECL detection system.

-

Densitometry: Band intensities were quantified and normalized to β-actin.

Data: Relative Protein Expression Levels

| Protein Target | Vehicle Control (Normalized Intensity) | Agent-107 (Normalized Intensity) | Fold Change |

| p-Akt (Ser473) | 1.00 | 0.21 ± 0.05 | -4.76 |

| Total Akt | 1.00 | 0.98 ± 0.07 | -1.02 |

| p-mTOR (Ser2448) | 1.00 | 0.35 ± 0.06 | -2.86 |

| Total mTOR | 1.00 | 1.02 ± 0.08 | +1.02 |

Visualization: Proposed Signaling Pathway Inhibition

An In-depth Technical Guide on Novel Antitumor Agents

This technical guide provides a comprehensive overview of the preliminary data available for a series of novel antitumor agents. Due to the limited publicly available information for a compound initially identified as "Antitumor agent-107" (CAS: 2052968-88-2), and to provide a thorough resource for researchers, this document details the preclinical and clinical findings for distinct investigational compounds: TR-107 , a mitochondrial protease activator, and AUR107 , a subject of an ongoing Phase 1 clinical trial. Limited data on "KIVU-107" and the original "this compound" are also presented.

TR-107: A Potent Activator of the Mitochondrial Protease ClpP

TR-107 is a novel small molecule that has demonstrated significant preclinical antitumor activity by activating the caseinolytic peptidase P (ClpP), a mitochondrial protease. This activation leads to the unregulated degradation of mitochondrial proteins, disrupting essential metabolic processes and inducing cancer cell death.

Quantitative Data Summary

The following tables summarize the in vitro potency of TR-107 in various cancer cell lines.

Table 1: In Vitro Growth Inhibition of Triple-Negative Breast Cancer (TNBC) Cells by TR-107

| Cell Line | IC50 (nM) |

| MDA-MB-231 | Not explicitly quantified, but potent in the low nanomolar range. |

| SUM159 | Not explicitly quantified, but potent in the low nanomolar range. |

| Data derived from studies showing TR-107's ClpP-dependent growth inhibition. |

Table 2: In Vitro Activity of TR-107 in Colorectal Cancer (CRC) Cells

| Cell Line | Molecular Subtype | Effect |

| DLD-1 | CMS1 | Potent inhibition of cell viability and proliferation. |

| LS1034 | CMS2 | Potent inhibition of cell viability and proliferation. |

| HT29 | CMS3 | Potent inhibition of cell viability and proliferation. |

| HCT116 | CMS4 | Potent inhibition of cell viability and proliferation. |

| TR-107 demonstrated dose- and time-dependent inhibition of CRC cell proliferation at low nanomolar concentrations.[1][2] |

Experimental Protocols

Cell Viability and Growth Inhibition Assays: Triple-negative breast cancer (TNBC) cells (MDA-MB-231, SUM159) and colorectal cancer (CRC) cells (DLD-1, LS1034, HT29, HCT116) were treated with varying concentrations of TR-107 for 72 hours.[1][2][3] Cell viability was assessed using standard methods, such as Hoechst staining, to determine the half-maximal inhibitory concentration (IC50).

Immunoblotting for Mitochondrial Protein Expression: TNBC and CRC cells were treated with TR-107 (e.g., 100 nM for TNBC cells, 50 nmol/L for CRC cells) for various time points (e.g., 24 hours). Whole-cell lysates were prepared and subjected to SDS-PAGE and western blotting to detect the levels of key mitochondrial proteins, including components of the oxidative phosphorylation (OXPHOS) and tricarboxylic acid (TCA) cycle pathways, as well as ClpX, mtTFA, and TUFM.

Metabolic Analysis (Seahorse XF Assay): To assess the impact on mitochondrial respiration, TNBC and CRC cells were treated with TR-107. The oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) were measured using a Seahorse XF Analyzer. This assay helps to determine the effects on oxidative phosphorylation and glycolysis.

Multi-omics Analysis: To gain a comprehensive understanding of the cellular response to TR-107, multi-omics analyses (proteomics, transcriptomics, and metabolomics) were performed on treated cancer cells. This approach identifies global changes in protein expression, gene transcription, and metabolite levels, revealing significantly perturbed pathways.

Signaling Pathway and Mechanism of Action

TR-107 acts as a molecular activator of the mitochondrial protease ClpP. In its normal state, ClpP forms a complex with the ATPase ClpX, which regulates its proteolytic activity. TR-107 binding to ClpP is believed to cause a conformational change that mimics the effect of ClpX binding, leading to the unregulated degradation of mitochondrial matrix proteins. This process disrupts mitochondrial homeostasis, leading to metabolic collapse and cell death.

AUR107: A Novel Agent in Clinical Development

AUR107 is an orally administered antitumor agent currently under investigation in a Phase 1 clinical trial for the treatment of advanced solid tumors.

Clinical Trial Protocol: SHAKTI-1 (NCT05865002)

The SHAKTI-1 trial is a first-in-human, open-label, dose-escalation, and dose-expansion study designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AUR107.

Table 3: Overview of the SHAKTI-1 Phase 1 Trial for AUR107

| Parameter | Description |

| Official Title | A Phase 1, Open Label, Dose Escalation, Dose Expansion, Multicenter, First in Human Study Evaluating the Safety, Pharmacokinetics, and Pharmacodynamics of Oral AUR107 in Patients With Relapsed Advanced Malignancies (SHAKTI-1) |

| Phase | Phase 1 |

| Study Design | Open-Label, Dose-Escalation (3+3 Design) |

| Primary Objectives | To assess the safety and tolerability of AUR107.To determine the optimal biological dose of AUR107. |

| Key Eligibility Criteria | - Age ≥ 18 years.- ECOG Performance Status of 0 or 1.- Histologically confirmed advanced solid tumors (Stage IV) for which standard curative or life-prolonging therapies are not available.- Measurable disease per RECIST v1.1.- Adequate organ and bone marrow function. |

| Tumor Types | Non-small cell lung cancer, Gastric cancer, Urothelial cancer, Kidney cancer, Colon cancer, and Esophageal cancer. |

| Treatment | Oral administration of AUR107. |

Experimental Workflow: SHAKTI-1 Trial Design

The SHAKTI-1 study follows a standard 3+3 dose-escalation design to identify the maximum tolerated dose and optimal biological dose of AUR107.

Other Investigational Agents

KIVU-107

KIVU-107 is a preclinical antibody-drug conjugate (ADC) targeting solid tumors. Limited information is available in the public domain, with presentations at scientific conferences indicating its stage of development.

This compound (CAS: 2052968-88-2)

This compound is listed in chemical supplier databases with the CAS number 2052968-88-2. The available data is sparse, with no detailed mechanistic studies or experimental protocols publicly accessible.

Table 4: Preliminary Data for this compound (CAS: 2052968-88-2)

| Parameter | Value |

| CAS Number | 2052968-88-2 |

| Molecular Formula | C28H21N3O2 |

| In Vitro Activity | - Leukemia Cell Lines: GI50 = 0.32-1.34 μM- Other Human Cancer Cell Lines: GI50 = 0.35-9.43 μM |

| Signaling Pathway | Categorized as "Others" |

| Target | Categorized as "Others" |

Disclaimer: This document is intended for a scientific audience and summarizes preliminary data from publicly available sources. The information presented should not be considered as a complete or definitive account of the properties or efficacy of these investigational agents. Further research is required to fully characterize their therapeutic potential.

References

Identifying "Antitumor Agent-107": A Critical Step for In-Depth Analysis

The designation "Antitumor agent-107" is ambiguous and has been attributed to more than one distinct chemical entity in scientific literature. Before a comprehensive technical guide on its solubility, stability, and biological activity can be developed, it is imperative to precisely identify the compound of interest.

Initial research reveals at least two prominent compounds referred to as "agent-107" in an antitumor context:

-

AMN107 (Nilotinib): A well-established and FDA-approved anticancer drug, AMN107, commercially known as Tasigna®, is a potent and selective Bcr-Abl tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myeloid leukemia (CML). A significant body of research exists detailing its physicochemical properties and mechanism of action.

-

Compound 107 from Marine Cyanobacteria: A distinct, unsaturated compound designated as "107" has been described in the context of potential anticancer agents derived from marine cyanobacteria. This compound is part of a synthetic pathway leading to laucysteinamide A and is structurally different from Nilotinib.

The significant chemical and pharmacological differences between these molecules mean that their solubility, stability profiles, and mechanisms of action are entirely distinct.

To provide an accurate and relevant technical guide, clarification is required from the user to specify which "this compound" is the subject of the query.

Once the specific compound is identified, a detailed guide can be compiled, including:

-

Solubility Data: Quantitative data in various solvents and buffer systems, presented in a structured tabular format.

-

Stability Profile: Information on degradation pathways under different conditions (e.g., pH, temperature, light).

-

Experimental Protocols: Detailed methodologies for solubility and stability assessment.

-

Mechanism of Action: A description of the signaling pathways affected by the compound, visualized using Graphviz diagrams.

Without this essential clarification, any attempt to create a technical guide would be speculative and likely inaccurate.

Methodological & Application

Application Notes and Protocols for In Vivo Use of Antitumor Agent-107

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-107 is a novel antibody-drug conjugate (ADC) demonstrating significant potential in preclinical and early-phase clinical studies for the treatment of various solid tumors. This document provides detailed application notes and protocols for the in vivo use of this compound, designed to guide researchers in evaluating its efficacy, safety, and mechanism of action in animal models. The protocols outlined below are based on established methodologies for testing ADCs and similar investigational anticancer drugs.

Mechanism of Action

This compound is composed of a humanized monoclonal antibody targeting a tumor-associated antigen (TAA) highly expressed on the surface of specific cancer cells. The antibody is conjugated to a potent cytotoxic payload via a stable linker. The proposed mechanism of action follows a multi-step process:

-

Target Binding: The antibody component of this compound selectively binds to the TAA on the cancer cell surface.

-

Internalization: Upon binding, the ADC-TAA complex is internalized by the cancer cell through receptor-mediated endocytosis.

-

Payload Release: Inside the cell, the linker is cleaved under specific intracellular conditions (e.g., enzymatic cleavage or change in pH), releasing the cytotoxic payload.

-

Cytotoxicity: The released payload exerts its antitumor effect, typically by inducing DNA damage or inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.

Signaling Pathway Diagram

AbGn-107: An Antibody-Drug Conjugate for Gastrointestinal Cancers

It appears that "Antitumor agent-107" can refer to several distinct investigational drugs. This document provides detailed application notes and protocols for various agents designated as "107" based on available preclinical data. Researchers should first identify the specific agent relevant to their work to ensure the appropriate protocol is followed.

AbGn-107 is an antibody-drug conjugate (ADC) that targets the AG-7 antigen, a glycol-epitope found on various gastrointestinal cancer cells.[1][2] The ADC consists of a monoclonal antibody targeting AG-7 linked to a cytotoxic payload.[3] Upon binding to the AG-7 antigen on tumor cells, AbGn-107 is internalized, leading to the release of the cytotoxic agent and subsequent cell death through the inhibition of tubulin polymerization.[3]

Quantitative Data Summary for AbGn-107 in Preclinical Models

Preclinical in vivo studies have demonstrated the antitumor activity of AbGn-107, which has led to clinical trials.[1] While specific dosage data from mouse models is not detailed in the provided search results, a Phase I clinical trial in humans evaluated intravenous doses from 0.1 mg/kg every 4 weeks to 1.0 mg/kg every 2 weeks. This information can guide dose-range finding studies in mice.

| Parameter | Human Phase I Clinical Trial Data |

| Drug | AbGn-107 |

| Route of Administration | Intravenous (IV) |

| Dose Range | 0.1 mg/kg to 1.0 mg/kg |

| Dosing Schedule | Every 2 to 4 weeks |

| Tumor Types | Gastrointestinal Cancers |

Experimental Protocol: Evaluation of AbGn-107 in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the efficacy of AbGn-107 in a subcutaneous xenograft mouse model of gastrointestinal cancer.

1. Cell Culture and Animal Model:

- Culture a human gastrointestinal cancer cell line expressing the AG-7 antigen (e.g., gastric, colorectal, pancreatic) under standard conditions.

- Use immunodeficient mice (e.g., athymic nude or SCID mice).

- Implant 1x10^6 to 5x10^6 cancer cells subcutaneously into the flank of each mouse.

- Monitor tumor growth regularly using calipers.

2. Dosing and Administration:

- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

- Reconstitute AbGn-107 in a sterile vehicle solution as per the manufacturer's instructions.

- Based on human trial data, a starting dose range for mice could be 0.1 to 1.0 mg/kg. A dose-escalation study is recommended.

- Administer AbGn-107 intravenously (IV) via the tail vein.

- The control group should receive the vehicle solution.

- A typical dosing schedule could be once every one to two weeks.

3. Efficacy Evaluation:

- Measure tumor volume and body weight 2-3 times per week.

- At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

- Analyze tumor weight and perform histological and immunohistochemical analyses to assess tumor necrosis, apoptosis, and target engagement.

Visualizations for AbGn-107

Caption: Mechanism of action for AbGn-107.

Caption: Experimental workflow for AbGn-107 evaluation.

KIVU-107: A PTK7-Targeting Antibody-Drug Conjugate

KIVU-107 is a next-generation antibody-drug conjugate (ADC) that targets Protein Tyrosine Kinase 7 (PTK7). It is engineered for high stability and selective delivery of its exatecan payload to the tumor. Preclinical studies have shown that KIVU-107 has potent anti-tumor activity and is well-tolerated in mouse xenograft models, with complete tumor regressions observed after a single dose.

Quantitative Data Summary for KIVU-107 in Preclinical Models

| Parameter | Preclinical Data |

| Drug | KIVU-107 |

| Route of Administration | Intravenous (assumed) |

| Key Finding | Durable complete tumor regressions after a single dose in mouse xenograft models. |

| Safety Profile | Well-tolerated in repeat-dose GLP studies. |

Experimental Protocol: Evaluation of KIVU-107 in a Xenograft Mouse Model

This protocol provides a general framework for assessing the efficacy of KIVU-107.

1. Cell Culture and Animal Model:

- Use a human cancer cell line with known PTK7 expression.

- Establish subcutaneous xenografts in immunodeficient mice as described for AbGn-107.

2. Dosing and Administration:

- Once tumors are established, randomize mice into treatment and control groups.

- Administer a single dose of KIVU-107 intravenously. The exact dose should be determined through dose-finding studies.

- The control group receives a vehicle injection.

3. Efficacy Evaluation:

- Monitor tumor volume and body weight regularly for an extended period to assess the durability of the response.

- At the study endpoint, perform tumor and tissue analysis as described for AbGn-107.

Visualizations for KIVU-107

Caption: Proposed mechanism of action for KIVU-107.

Caption: Experimental workflow for KIVU-107 evaluation.

DHP107: An Oral Paclitaxel Formulation

DHP107 is a novel oral formulation of paclitaxel. It has been investigated for its anti-cancer effects in various models, including canine mammary gland cancer xenografts in mice. Studies have shown that oral paclitaxel can inhibit tumor growth by inducing apoptosis and exerting anti-angiogenic effects.

Quantitative Data Summary for DHP107 in a Mouse Xenograft Model

| Parameter | Canine Mammary Gland Cancer Xenograft Model |

| Drug | DHP107 (Oral Paclitaxel) |

| Route of Administration | Oral |

| Effect | Reduced tumor volume and weight |

| Mechanism | Induced apoptosis and had anti-angiogenic effects |

Experimental Protocol: Evaluation of DHP107 in a Xenograft Mouse Model

1. Cell Culture and Animal Model:

- Establish xenografts using a suitable cancer cell line (e.g., canine mammary gland cancer cells) in immunodeficient mice.

2. Dosing and Administration:

- Randomize mice into treatment and control groups.

- Administer DHP107 orally at a predetermined dose. The dose and schedule should be based on prior pharmacokinetic and tolerability studies.

- The control group should receive the vehicle orally.

3. Efficacy Evaluation:

- Monitor tumor growth and body weight.

- At the end of the study, analyze tumors for markers of apoptosis (e.g., TUNEL assay) and angiogenesis (e.g., CD31 staining).

Visualizations for DHP107

Caption: Antitumor effects of DHP107.

Caption: Experimental workflow for DHP107 evaluation.

SOT-107 (Trans-MID-107): A Toxin-Based Agent for Brain Cancer

SOT-107 is a combination of transferrin and a modified diphtheria toxin. It is designed to selectively kill cancer cells, particularly high-grade gliomas, by delivering the toxin via the transferrin receptor, which is often overexpressed on these tumor cells. It is administered directly into the glioma using convection-enhanced delivery to bypass the blood-brain barrier.

Due to the specialized nature of this agent and its direct intratumoral delivery, a standard dosage protocol for systemic administration in mouse models is not applicable. The protocol would involve stereotactic surgery for tumor implantation and subsequent convection-enhanced delivery, which requires specialized equipment and expertise.

CYT107: Recombinant Human Interleukin-7

CYT107 is a recombinant human interleukin-7 (IL-7), an immune-modulating agent. It has been studied in combination with immunotherapy, such as atezolizumab, in clinical trials for urothelial cancer. In these studies, CYT107 was shown to expand CD4+ and CD8+ T-lymphocyte populations. While preclinical mouse model data is not detailed in the provided results, the clinical data suggests its use in immunocompetent mouse models to study its effects on the tumor microenvironment and anti-tumor immunity.

A preclinical study in a syngeneic mouse model would be appropriate to evaluate CYT107. This would involve using immunocompetent mice and a murine cancer cell line. The dosage and schedule would need to be determined, likely based on allometric scaling from human doses or through dose-finding studies in mice. The primary endpoints would be changes in immune cell populations in the blood and tumor, as well as tumor growth inhibition.

References

Application Note: Measuring the In Vitro Efficacy of Antitumor Agent-107

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antitumor agent-107 is a novel investigational compound demonstrating significant potential in preclinical cancer research. This document provides detailed protocols for assessing the in vitro efficacy of this compound, focusing on its effects on cell viability, induction of apoptosis, and cell cycle arrest in cancer cell lines. The provided methodologies are essential for researchers, scientists, and drug development professionals investigating the mechanism of action and therapeutic potential of this agent.

Mechanism of Action

This compound is hypothesized to exert its cytotoxic effects by targeting key signaling pathways that regulate cell proliferation and survival. It is believed to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating the caspase cascade. Furthermore, this compound may cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division.

Key Applications

-

Determination of the half-maximal inhibitory concentration (IC50) of this compound.

-

Quantification of apoptosis induction in cancer cells.

-

Analysis of cell cycle distribution following treatment.

-

Investigation of the molecular mechanism of action through protein expression analysis.

Data Presentation

Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.9 |

| HCT116 | Colon Cancer | 6.5 |

| HeLa | Cervical Cancer | 7.1 |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |

| Vehicle Control | 0 | 5.3 |

| This compound | 5 | 25.8 |

| This compound | 10 | 48.2 |

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound

| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 0 | 65.2 | 20.5 | 14.3 |

| This compound | 5 | 58.1 | 15.3 | 26.6 |

| This compound | 10 | 45.7 | 10.1 | 44.2 |

Table 4: Western Blot Analysis of Key Signaling Proteins in MCF-7 Cells

| Treatment | Concentration (µM) | Relative Bcl-2 Expression | Relative Bax Expression | Relative Cleaved Caspase-3 Expression |

| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |

| This compound | 5 | 0.65 | 1.85 | 3.20 |

| This compound | 10 | 0.32 | 2.50 | 5.80 |

Mandatory Visualizations

Application Notes and Protocols for Western Blot Analysis of Antitumor Agent-107

Introduction

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the molecular effects of a hypothetical Antitumor Agent-107 on cancer cells. Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1] This allows researchers to assess how a compound like this compound modulates key signaling pathways involved in cancer progression, such as cell growth, proliferation, and survival.

Due to the existence of multiple investigational drugs with similar designations (e.g., SOT-107, TR-107, AbGn-107), this protocol will focus on a generalized approach to assess the impact of an "this compound" on the well-established PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. Researchers should adapt this protocol based on the specific characteristics and hypothesized mechanism of action of the particular "this compound" being investigated.

Data Presentation: Quantitative Analysis of Protein Expression

The following table summarizes representative quantitative data from a hypothetical Western blot analysis of a human cancer cell line (e.g., MCF-7 breast cancer cells) treated with this compound for 24 hours. Data is presented as the fold change in the expression of key phosphorylated (activated) and total proteins in the PI3K/Akt/mTOR pathway relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).

| Target Protein | Treatment Concentration | Fold Change vs. Control (Normalized Intensity) |

| p-Akt (Ser473) | 10 µM | 0.45 |

| 50 µM | 0.15 | |

| Total Akt | 10 µM | 0.98 |

| 50 µM | 0.95 | |

| p-mTOR (Ser2448) | 10 µM | 0.52 |

| 50 µM | 0.21 | |

| Total mTOR | 10 µM | 1.02 |

| 50 µM | 0.99 | |

| β-actin | 10 µM | 1.00 |

| 50 µM | 1.00 |

Experimental Workflow Diagram

Caption: Western Blot Experimental Workflow.

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR Signaling Pathway.

Detailed Experimental Protocol: Western Blot

This protocol details the steps for analyzing changes in protein expression in a selected cancer cell line following treatment with this compound.

Materials and Reagents

-

Cell Culture: Human cancer cell line (e.g., MCF-7), appropriate culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

This compound: Stock solution of known concentration.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[2][3]

-

Protein Assay: Bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue. Precast gels (e.g., 4-20% gradient) are recommended for convenience.[2]

-

Transfer: PVDF or nitrocellulose membranes, transfer buffer (Tris-glycine with methanol).

-

Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibodies: Rabbit or mouse monoclonal antibodies specific for target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin).

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol

2.1. Cell Culture and Treatment

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2.2. Cell Lysis and Protein Quantification